{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol
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Overview
Description
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol is a chemical compound with the molecular formula C8H12F2S and a molecular weight of 178.25 g/mol . This compound is characterized by its unique spiro structure, which includes a spiro[2.3]hexane ring system with two fluorine atoms and a thiol group attached to the methylene carbon.
Preparation Methods
The synthesis of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol involves several steps. One common synthetic route includes the reaction of a suitable precursor with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol can be compared with other spiro compounds such as spiro[5.5]undecane derivatives. These compounds share a similar spiro structure but differ in the functional groups attached to the ring system. The presence of fluorine atoms and a thiol group in this compound makes it unique and imparts distinct chemical and biological properties .
Similar compounds include:
Properties
Molecular Formula |
C8H12F2S |
---|---|
Molecular Weight |
178.24 g/mol |
IUPAC Name |
(2,2-difluoro-5-methylspiro[2.3]hexan-5-yl)methanethiol |
InChI |
InChI=1S/C8H12F2S/c1-6(5-11)2-7(3-6)4-8(7,9)10/h11H,2-5H2,1H3 |
InChI Key |
HXLDMMPORGTXND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC2(F)F)CS |
Origin of Product |
United States |
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